5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a pyrazole ring fused with an oxadiazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol
- 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its specific ring fusion and the presence of both pyrazole and oxadiazole moieties. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N4O3 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3/c1-4-5(3-12(2)10-4)7-9-6(8(13)14)11-15-7/h3H,1-2H3,(H,13,14) |
InChI Key |
OLNNPNMPOFPRET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NO2)C(=O)O)C |
Origin of Product |
United States |
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